4-Nitro-5-piperazinothiophene-2-sulfonamide
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Overview
Description
4-Nitro-5-piperazinothiophene-2-sulfonamide is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. It belongs to the thioamide family and features a unique chemical structure that makes it a promising candidate for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitro-5-piperazinothiophene-2-sulfonamide typically involves the following steps:
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Formation of the Thiophene Ring: : The thiophene ring can be synthesized using various methods, such as the Gewald reaction, Paal–Knorr synthesis, or Fiesselmann synthesis. For instance, the Gewald reaction involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives .
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Nitration: : The thiophene ring is then nitrated using a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid to introduce the nitro group at the desired position.
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Piperazine Substitution: : The nitrated thiophene derivative is reacted with piperazine under suitable conditions to introduce the piperazine moiety.
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Sulfonamide Formation: : Finally, the sulfonamide group is introduced by reacting the intermediate compound with a sulfonyl chloride derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Nitro-5-piperazinothiophene-2-sulfonamide undergoes various chemical reactions, including:
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Reduction: : The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
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Substitution: : The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles under suitable conditions.
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Oxidation: : The thiophene ring can undergo oxidation reactions to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium on carbon, tin(II) chloride.
Nitrating Agents: Nitric acid, sulfuric acid.
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Substitution Reagents: Various nucleophiles depending on the desired substitution.
Major Products Formed
Reduction: 4-Amino-5-piperazinothiophene-2-sulfonamide.
Oxidation: Sulfoxides or sulfones of the thiophene ring.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Nitro-5-piperazinothiophene-2-sulfonamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential therapeutic applications, particularly in drug development for various diseases.
Biological Studies: The compound is used in biological studies to understand its effects on different biological pathways and targets.
Chemical Research: It serves as a building block for the synthesis of more complex molecules in chemical research.
Industrial Applications: The compound is used in the development of new materials and as a precursor for other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 4-Nitro-5-piperazinothiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The nitro group and the piperazine moiety play crucial roles in its biological activity. The compound may act by inhibiting specific enzymes or receptors, leading to its therapeutic effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
4-Nitrothiophene-2-sulfonamide: Lacks the piperazine moiety.
5-Piperazinothiophene-2-sulfonamide: Lacks the nitro group.
4-Nitro-2-thiophenesulfonamide: Different substitution pattern on the thiophene ring.
Uniqueness
4-Nitro-5-piperazinothiophene-2-sulfonamide is unique due to the presence of both the nitro group and the piperazine moiety on the thiophene ring. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-nitro-5-piperazin-1-ylthiophene-2-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O4S2/c9-18(15,16)7-5-6(12(13)14)8(17-7)11-3-1-10-2-4-11/h5,10H,1-4H2,(H2,9,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQYILIGGLRWEOU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=C(C=C(S2)S(=O)(=O)N)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90384922 |
Source
|
Record name | 4-nitro-5-piperazinothiophene-2-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90384922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
845266-27-5 |
Source
|
Record name | 4-Nitro-5-(1-piperazinyl)-2-thiophenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=845266-27-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-nitro-5-piperazinothiophene-2-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90384922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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